Cas no 68074-14-6 (3-methylene-2-Piperidinone)
3-methylene-2-Piperidinone Chemical and Physical Properties
Names and Identifiers
-
- 3-methylene-2-Piperidinone
- 3-methylidenepiperidin-2-one
- AKOS006346831
- SB43076
- 68074-14-6
- 3-methylene-2-piperidone
- CS-0312427
- DTXSID50457843
- MFCD13176083
- 3-methylidene-2-oxo-piperidine
- 3-methylidene-2-piperidinone
- D80229
- BS-17335
- 3-Methylenepiperidin-2-one
- SCHEMBL2989968
- XFXHSJFUZPNEME-UHFFFAOYSA-N
-
- MDL: MFCD13176083
- Inchi: 1S/C6H9NO/c1-5-3-2-4-7-6(5)8/h1-4H2,(H,7,8)
- InChI Key: XFXHSJFUZPNEME-UHFFFAOYSA-N
- SMILES: O=C1C(=C)CCCN1
Computed Properties
- Exact Mass: 111.06847
- Monoisotopic Mass: 111.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
3-methylene-2-Piperidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM523939-100mg |
3-Methylenepiperidin-2-one |
68074-14-6 | 95% | 100mg |
$124 | 2022-08-31 | |
| Chemenu | CM523939-250mg |
3-Methylenepiperidin-2-one |
68074-14-6 | 95% | 250mg |
$246 | 2022-08-31 | |
| Chemenu | CM523939-1g |
3-Methylenepiperidin-2-one |
68074-14-6 | 95% | 1g |
$608 | 2022-08-31 | |
| Alichem | A129006294-5g |
3-Methylenepiperidin-2-one |
68074-14-6 | 95% | 5g |
$1575.84 | 2023-09-01 | |
| Alichem | A129006294-10g |
3-Methylenepiperidin-2-one |
68074-14-6 | 95% | 10g |
$2460.24 | 2023-09-01 | |
| Alichem | A129006294-25g |
3-Methylenepiperidin-2-one |
68074-14-6 | 95% | 25g |
$4596.20 | 2023-09-01 | |
| 1PlusChem | 1P01UNYI-250mg |
3-Methylenepiperidin-2-one |
68074-14-6 | 95% | 250mg |
$287.00 | 2024-04-22 | |
| 1PlusChem | 1P01UNYI-1g |
3-Methylenepiperidin-2-one |
68074-14-6 | 95% | 1g |
$576.00 | 2024-04-22 | |
| Aaron | AR01UO6U-100mg |
3-Methylenepiperidin-2-one |
68074-14-6 | 96% | 100mg |
$130.00 | 2025-02-13 | |
| Aaron | AR01UO6U-250mg |
3-Methylenepiperidin-2-one |
68074-14-6 | 96% | 250mg |
$249.00 | 2025-02-13 |
3-methylene-2-Piperidinone Suppliers
3-methylene-2-Piperidinone Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-methylene-2-Piperidinone
Comprehensive Overview of 3-Methylene-2-Piperidinone (CAS No. 68074-14-6): Properties, Applications, and Industry Insights
3-Methylene-2-Piperidinone (CAS No. 68074-14-6) is a versatile heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This unsaturated lactam derivative, characterized by a reactive exocyclic double bond adjacent to the carbonyl group, serves as a critical building block in organic synthesis. Recent studies highlight its role in developing bioactive molecules, particularly in kinase inhibitor design and antimicrobial agents, aligning with the growing demand for novel therapeutic scaffolds.
The compound's molecular framework (C6H9NO) enables diverse chemical modifications, making it valuable for structure-activity relationship (SAR) studies. Researchers increasingly explore its potential in green chemistry applications, responding to industry trends favoring sustainable synthetic routes. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a key consideration for precision manufacturing in regulated industries.
Market analysts note rising interest in piperidinone derivatives for crop protection formulations, addressing global food security challenges. The compound's hydrogen-bond acceptor capacity enhances interactions with biological targets, explaining its prevalence in patent filings for central nervous system (CNS) therapeutics. Regulatory-compliant suppliers now offer GMP-grade 3-Methylene-2-Piperidinone to meet clinical trial material requirements.
Stability studies under ICH Q1A guidelines demonstrate the compound's robustness in various pH conditions, though storage below -20°C in amber vials is recommended for long-term preservation. Computational chemistry models predict favorable ADMET properties for its derivatives, a hot topic in AI-driven drug discovery platforms. The enamine-like reactivity of this scaffold facilitates one-pot multicomponent reactions, streamlining library synthesis for high-throughput screening.
Recent innovations include its use in photoredox catalysis systems and bioconjugation techniques, particularly for antibody-drug conjugates (ADCs). Analytical method development papers frequently cite CAS No. 68074-14-6 as a reference standard for chromatographic peak identification in complex matrices. The compound's logP value (~0.82) suggests balanced hydrophilicity for drug delivery applications.
Quality control protocols emphasize residual solvent analysis by GC-FID, especially for pharmaceutical intermediates. The scientific community actively investigates its metabolic pathways using LC-TOF systems, with findings published in journals like Organic & Biomolecular Chemistry. Patent landscapes reveal increasing claims incorporating this scaffold in proteolysis-targeting chimera (PROTAC) designs since 2020.
Emerging applications include functional material synthesis, where the compound's dipolarophile character enables cycloaddition reactions for polymer modification. Suppliers report growing demand for deuterated analogs (e.g., 3-Methylene-2-piperidinone-d3) for metabolic studies. The compound's vibrational fingerprint (FTIR 1695 cm-1 C=O stretch) serves as a quality marker in batch release testing.
Technical bulletins highlight compatibility with continuous flow chemistry setups, reducing reaction times from hours to minutes. Cross-coupling reactions employing 3-Methylene-2-Piperidinone demonstrate exceptional atom economy (>85%), a crucial metric in green chemistry initiatives. The compound's crystal structure (monoclinic P21/c) has been resolved to guide co-crystal engineering efforts.
Safety assessments confirm the material's stability under REACH regulations, though proper PPE (nitrile gloves, safety goggles) remains mandatory during handling. Recent QSAR modeling publications utilize this scaffold as a benchmark for predicting hERG channel interactions. The compound's tautomeric equilibrium in solution (keto-enol ~7:3) influences its reactivity profile in medicinal chemistry applications.
Industry workshops increasingly feature 68074-14-6 in case studies about scalable heterocycle synthesis. Its electron-deficient alkene moiety participates in Michael additions with various nucleophiles, enabling rapid molecular diversification. Analytical standards are now available with USP/EP certification for regulatory submissions, reflecting the compound's transition from research chemical to GMP intermediate status.
68074-14-6 (3-methylene-2-Piperidinone) Related Products
- 129395-71-7(3,5-bis(methylene)-2,6-Piperidinedione)
- 130868-98-3(5-methyl-3-methylene-2-Pyrrolidinone)
- 678163-53-6((6S)-6-(1-methylethenyl)-2-Piperidinone)
- 34573-74-5(3-methylene-2,6-Piperidinedione)
- 137958-88-4(Octanamide, N,N-diethyl-2-methylene-)
- 514847-19-9(2-Piperidinone,5-methyl-3-methylene-(9CI))
- 1690-73-9(1-methyl-3-methylidenepiperidin-2-one)
- 144708-69-0(6-(1-methylethenyl)-2-Piperidinone)
- 607731-32-8(2-Piperidinone, 3-butylidene- (9CI))
- 483305-41-5(2-Piperidinone, 3-butylidene-, (3E)- (9CI))